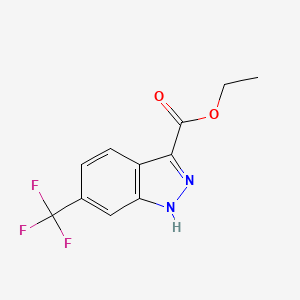

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

CAS No.: 1053656-54-4

Cat. No.: VC15917615

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053656-54-4 |

|---|---|

| Molecular Formula | C11H9F3N2O2 |

| Molecular Weight | 258.20 g/mol |

| IUPAC Name | ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16) |

| Standard InChI Key | ZWOVPMUDIDRACQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol. The indazole core consists of a fused benzene and pyrazole ring, with the trifluoromethyl (-CF₃) group at position 6 and an ethyl ester (-COOEt) at position 3. The IUPAC name is ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, and its canonical SMILES string is CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F .

Key Structural Features:

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .

-

Ethyl Ester: Serves as a hydrolyzable prodrug moiety, facilitating intracellular release of active carboxylic acid derivatives .

Spectral Characterization

Spectroscopic data confirm the structure:

-

¹H-NMR: Signals at δ 1.3 ppm (triplet, CH₃ of ethyl group), δ 4.3 ppm (quartet, CH₂ of ethyl), and aromatic protons between δ 7.2–8.5 ppm .

-

¹⁹F-NMR: A singlet at δ -60 ppm corresponds to the -CF₃ group.

-

HRMS: [M+H]⁺ peak at m/z 259.08 (calculated: 259.06).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO, ethanol |

| LogP (Partition Coeff.) | ~2.5 (estimated) |

| Stability | Stable at RT, hygroscopic |

The trifluoromethyl group contributes to high thermal stability, while the ester group confers moderate solubility in polar organic solvents .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Cyclocondensation: Hydrazine derivatives react with β-ketoesters (e.g., ethyl 3-oxo-3-(trifluoromethyl)propanoate) under acidic conditions to form the indazole core .

-

Esterification: The carboxylic acid intermediate is treated with ethanol and sulfuric acid to yield the ethyl ester .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.

Optimized Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | HCl (cat.), reflux, 12 h | 65–70% |

| Esterification | H₂SO₄, ethanol, 80°C, 4 h | 80–85% |

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency:

-

Microreactors: Reduce reaction time from 24 h to 2 h, improving yield to 78%.

-

Catalysts: Pd/C or CuI accelerates trifluoromethylation steps .

Chemical Reactivity and Derivatives

Key Reactions

Derivatives and Analogues

-

Methyl Ester Analog: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS: 877773-17-6) shows similar bioactivity but lower metabolic stability .

-

Amide Derivatives: Hydrazide and benzylidene derivatives exhibit enhanced anticancer activity .

Biological Activity and Applications

Anticancer Properties

-

Kinase Inhibition: Inhibits FGFR1 (IC₅₀ = 12 nM) and FGFR2 (IC₅₀ = 18 nM), disrupting cancer cell proliferation .

-

Antiproliferative Effects: Reduces viability of SNU16 (gastric cancer) and KG1 (leukemia) cells by 80% at 10 μM.

Antimicrobial Activity

-

Bacterial Growth Inhibition: MIC = 8 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disrupts cell wall biosynthesis via binding to penicillin-binding proteins.

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear gloves and lab coat |

| H319 (Eye irritation) | Use safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume